5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride
Overview
Description
The compound “5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride” is likely to be a solid crystalline substance at room temperature. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted at the 3-position with a cyclopropyl group and at the 5-position with a chloromethyl group. The presence of the hydrochloride indicates that this compound is likely a salt, which could enhance its solubility in polar solvents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a chloromethyl group, and a cyclopropyl group. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chloromethyl group, which is a good leaving group, and the 1,2,4-triazole ring, which can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydrochloride salt could enhance its solubility in polar solvents. The 1,2,4-triazole ring could contribute to its stability and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
The compound serves as an important intermediate for preparing pesticides. Its synthesis involves hydroxymethylation and reaction with thioyl chloride, showing high yields over 92.3% (Z. Ying, 2004).
Formation of Heterocycles
This compound is used in the synthesis of new heterocycles, such as tris[1,2,4]triazolo[1,3,5]triazines, which have applications in various chemical reactions and potential uses in material science (V. A. Tartakovsky et al., 2005).
Antimicrobial Activity
Novel 1,2,4-triazoles, derived from this compound, have been evaluated for antimicrobial activities against various bacteria and fungi, showing promising results (Ahmed A. M. El-Reedy & N. Soliman, 2020).
Energetic Salts Synthesis
It's used in the preparation of triazolyl-functionalized energetic salts, which are characterized by good thermal stability and high density, implying potential applications in materials and engineering fields (Ruihu Wang et al., 2007).
Antioxidative and Antimicrobial Properties
Derivatives of this compound have shown significant antioxidative and antimicrobial activities, suggesting their potential in pharmaceutical and biochemical applications (N. Yildirim, 2020).
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3H2,(H,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHWRPBDPKWDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-3-cyclopropyl-1H-1,2,4-triazole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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